Cas no 131634-44-1 (1H-Indazole,3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-)
131634-44-1 structure
Product Name:1H-Indazole,3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-
Numero CAS:131634-44-1
MF:C18H20N4O2S
MW:356.442002296448
CID:135019
PubChem ID:14823425
Update Time:2025-04-19
1H-Indazole,3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indazole,3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-
- 1-(benzenesulfonyl)-3-(4-methylpiperazin-1-yl)indazole
- 3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-1H-Indazole
- KHIZGIFPTFEOLM-UHFFFAOYSA-N
- SCHEMBL1544929
- 3-(4-methyl-l-piperazinyl)-l-phenylsulfonyl-1H-indazole
- 1-(Benzenesulfonyl)-3-(4-methylpiperazin-1-yl)-1H-indazole
- FT-0712549
- DTXSID20564432
- 1-benzenesulfonyl-3-(1-methyl-4-piperazinyl)-1 H-indazole
- 3-(4methyl-1-piperazinyl)-1-phenylsulfonyl 1H-indazole
- 3-(4-methyl-1-piperazinyl)-1-phenylsulfonyl-1 H-indazole
- 3-(4- methyl-1-piperazinyl)-1-phenylsulfonyl-1H-indazole
- 3-(4-methyl-1-piperazinyl)-1-phenylsulfonyl-1H-indazole
- 3-(4-methyl-1-piperazinyl)-1phenylsulfonyl-1H-indazole
- 3-(4-methyl-1-piperazinyl)-1-phenylsulfonyl 1H-indazole
- 1-benzenesulfonyl-3-(1-methyl-4-piperazinyl)-1H-indazole
- 131634-44-1
- 1-benzenesulfonyl-3-(l-methyl-4-piperazinyl)-1H-indazole
- 3-(4-methyl-1-piperazinyl)-1-phenylsulfony-1H-indazole
-
- Inchi: 1S/C18H20N4O2S/c1-20-11-13-21(14-12-20)18-16-9-5-6-10-17(16)22(19-18)25(23,24)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
- Chiave InChI: KHIZGIFPTFEOLM-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC=CC=1)(N1C2C=CC=CC=2C(=N1)N1CCN(C)CC1)(=O)=O
Proprietà calcolate
- Massa esatta: 356.1309
- Massa monoisotopica: 356.13069707g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 550
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 66.8Ų
Proprietà sperimentali
- PSA: 69.3
1H-Indazole,3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- Letteratura correlata
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
131634-44-1 (1H-Indazole,3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti